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Compound of Interest

Compound Name: Disulfo-ICG amine

Cat. No.: B12381631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence properties of various Disulfo-

Indocyanine Green (ICG) amine derivatives. These near-infrared (NIR) fluorescent probes are

integral to a wide range of research and clinical applications, from in vivo imaging to targeted

drug delivery. The addition of disulfo- groups to the ICG core enhances aqueous solubility and

can influence the photophysical properties of the dye. This document aims to furnish

researchers with the necessary data and protocols to select the most suitable Disulfo-ICG
amine derivative for their specific application.

Quantitative Comparison of Photophysical
Properties
The fluorescence intensity of a fluorophore is determined by its molar extinction coefficient and

quantum yield. The molar extinction coefficient (ε) is a measure of how strongly a substance

absorbs light at a given wavelength. The fluorescence quantum yield (Φ) represents the

efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.

The product of these two values is proportional to the brightness of the fluorophore.

While extensive comparative data for a wide range of Disulfo-ICG amine derivatives is not

readily available in the public domain, the following table summarizes the available quantitative

data for key derivatives. It is important to note that the quantum yield of ICG and its derivatives

is highly dependent on the solvent and local environment.
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Derivative
Name

Molar
Extinction
Coefficient
(ε)
(M⁻¹cm⁻¹)

Fluorescen
ce Quantum
Yield (Φ)

Brightness
(ε x Φ)

Excitation
Max (nm)

Emission
Max (nm)

Disulfo-ICG

Amine

225,000 [cite:

1

(Smolecule)]

Data not

available
- ~780 ~810

Disulfo-ICG

NHS Ester

≥ 218,000

[cite: 1

(BioActs

Official

Website)]

Data not

available
-

785 [cite: 1

(BioActs

Official

Website)]

811 [cite: 1

(BioActs

Official

Website)]

Indocyanine

Green (ICG)

(Parent

Compound)

223,000

0.14 (in

organic

solvents)

31,220 787 815

Note: The quantum yield for the Disulfo-ICG amine derivatives is not specified in the available

literature. The value for the parent ICG compound is provided as a reference. The fluorescence

quantum yield of ICG is known to be lower in aqueous solutions.

Experimental Protocols
Accurate and reproducible measurement of fluorescence properties is critical for the

comparison of different fluorophores. Below are detailed protocols for the determination of

molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of

known concentration using a spectrophotometer and applying the Beer-Lambert law.

Materials:
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Disulfo-ICG amine derivative

High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS))

Spectrophotometer

Calibrated analytical balance

Volumetric flasks and pipettes

Cuvettes with a 1 cm path length

Procedure:

Prepare a stock solution: Accurately weigh a small amount of the Disulfo-ICG amine
derivative and dissolve it in a known volume of the chosen solvent to create a concentrated

stock solution.

Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with

concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption

maximum.

Measure absorbance: For each dilution, measure the absorbance spectrum using the

spectrophotometer. Identify the wavelength of maximum absorbance (λmax).

Plot a calibration curve: Plot the absorbance at λmax against the molar concentration of the

dye for each dilution.

Calculate the molar extinction coefficient: The slope of the resulting linear regression line is

the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Relative
Method)
The fluorescence quantum yield of a sample can be determined by comparing its fluorescence

intensity to that of a standard with a known quantum yield. Indocyanine Green (ICG) is often

used as a standard for NIR dyes.
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Materials:

Disulfo-ICG amine derivative (sample)

Indocyanine Green (standard)

High-purity solvent (the same for both sample and standard)

Spectrofluorometer

UV-Vis spectrophotometer

Cuvettes (1 cm path length)

Procedure:

Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in

the same solvent. The absorbance of these solutions at the excitation wavelength should be

kept below 0.1 to avoid inner filter effects.

Measure absorbance: Measure the absorbance of each solution at the chosen excitation

wavelength using a UV-Vis spectrophotometer.

Measure fluorescence emission: Record the fluorescence emission spectrum for each

solution using a spectrofluorometer. The excitation wavelength should be the same for both

the sample and the standard.

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area

under the emission curve) for each spectrum.

Plot data: For both the sample and the standard, plot the integrated fluorescence intensity

versus the absorbance at the excitation wavelength.

Calculate the quantum yield: The quantum yield of the sample (Φsample) can be calculated

using the following equation:

Φsample = Φstandard * (msample / mstandard) * (ηsample² / ηstandard²)
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where:

Φstandard is the known quantum yield of the standard.

msample and mstandard are the slopes of the linear fits from the plots of integrated

fluorescence intensity versus absorbance for the sample and standard, respectively.

ηsample and ηstandard are the refractive indices of the solvents used for the sample and

standard (if they are different).

Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the fluorescence intensity

of different Disulfo-ICG amine derivatives.
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Workflow for Comparing Fluorescence Intensity of Disulfo-ICG Amine Derivatives

Sample Preparation

Photophysical Analysis

Data Calculation
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Compare Fluorescence Intensity

Click to download full resolution via product page

Caption: Experimental workflow for the comparative analysis of Disulfo-ICG amine derivatives.

To cite this document: BenchChem. [A Comparative Guide to the Fluorescence Intensity of
Disulfo-ICG Amine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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